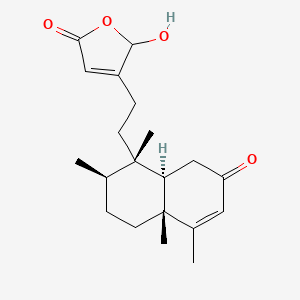

AT2R antagonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

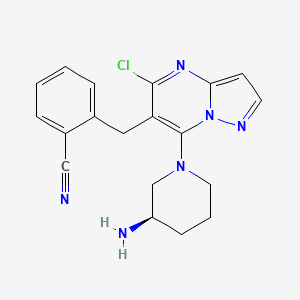

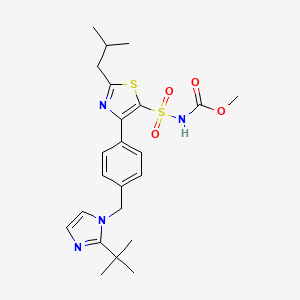

AT2R antagonist 1 is a highly selective and potent ligand for the angiotensin II AT2 receptor. It has a high affinity for the AT2 receptor, with a Ki value of 29 nM . This compound is known for its stability in human, rat, and mouse liver microsomes and its ability to inhibit common drug-metabolizing CYP enzymes .

Chemical Reactions Analysis

AT2R antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AT2R antagonist 1 has a wide range of scientific research applications. It is used in the study of cardiovascular diseases, chronic pain, and neurodegenerative diseases. In cardiovascular research, it helps in understanding the role of AT2 receptors in blood pressure regulation and heart function . In the field of chronic pain, this compound has been shown to alleviate pain in animal models . Additionally, it is used in neurodegenerative disease research to study its effects on neuroinflammation and neuronal protection .

Mechanism of Action

AT2R antagonist 1 works by selectively binding to the AT2 receptors, thereby blocking the interaction between these receptors and angiotensin II. This blockade prevents the downstream signaling pathways that are usually triggered when angiotensin II binds to AT2 receptors . The inhibition of these pathways results in various physiological effects, including anti-inflammatory and anti-nociceptive actions .

Comparison with Similar Compounds

Similar compounds to AT2R antagonist 1 include other AT2 receptor antagonists such as PD123319 and EMA401. These compounds also target the AT2 receptor but may differ in their affinity, selectivity, and stability. For example, PD123319 is another well-known AT2 receptor antagonist used in research, but it may have different pharmacokinetic properties compared to this compound . EMA401, on the other hand, was investigated for its potential in treating neuropathic pain but faced challenges in clinical trials due to pre-clinical drug toxicity data .

Properties

Molecular Formula |

C23H30N4O4S2 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

methyl N-[[4-[4-[(2-tert-butylimidazol-1-yl)methyl]phenyl]-2-(2-methylpropyl)-1,3-thiazol-5-yl]sulfonyl]carbamate |

InChI |

InChI=1S/C23H30N4O4S2/c1-15(2)13-18-25-19(20(32-18)33(29,30)26-22(28)31-6)17-9-7-16(8-10-17)14-27-12-11-24-21(27)23(3,4)5/h7-12,15H,13-14H2,1-6H3,(H,26,28) |

InChI Key |

JGKXAVJTPQOZET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=C(S1)S(=O)(=O)NC(=O)OC)C2=CC=C(C=C2)CN3C=CN=C3C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

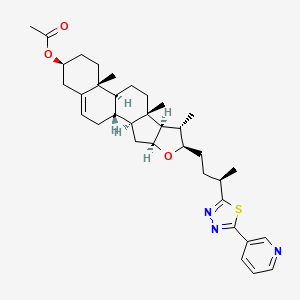

![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)

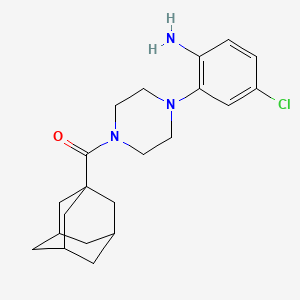

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)

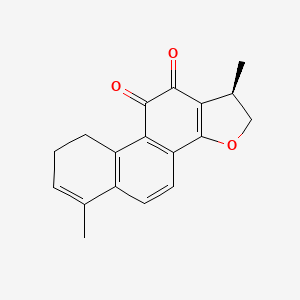

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)